Bezafibrate Butyl Ester Bezafibrate Butyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17997956
InChI: InChI=1S/C23H28ClNO4/c1-4-5-16-28-22(27)23(2,3)29-20-12-6-17(7-13-20)14-15-25-21(26)18-8-10-19(24)11-9-18/h6-13H,4-5,14-16H2,1-3H3,(H,25,26)
SMILES:
Molecular Formula: C23H28ClNO4
Molecular Weight: 417.9 g/mol

Bezafibrate Butyl Ester

CAS No.:

Cat. No.: VC17997956

Molecular Formula: C23H28ClNO4

Molecular Weight: 417.9 g/mol

* For research use only. Not for human or veterinary use.

Bezafibrate Butyl Ester -

Specification

Molecular Formula C23H28ClNO4
Molecular Weight 417.9 g/mol
IUPAC Name butyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate
Standard InChI InChI=1S/C23H28ClNO4/c1-4-5-16-28-22(27)23(2,3)29-20-12-6-17(7-13-20)14-15-25-21(26)18-8-10-19(24)11-9-18/h6-13H,4-5,14-16H2,1-3H3,(H,25,26)
Standard InChI Key IHZZXKIBNMZGGC-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical and Structural Profile of Bezafibrate Butyl Ester

Bezafibrate butyl ester (C₂₃H₂₈ClNO₄; molecular weight: 417.93 g/mol) is synthesized through esterification of bezafibrate, replacing the carboxylic acid group with a butyl ester moiety. This structural modification aims to improve lipid solubility and oral bioavailability, addressing limitations associated with the parent compound.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₂₃H₂₈ClNO₄
Molecular Weight417.93 g/mol
SynonymsButyl 2-(4-(2-(4-Chlorobenzamido)ethyl)phenoxy)-2-methylpropanoate
Thermal StabilityHigh (suitable for formulations)
Primary UseResearch applications

The esterification process reduces polarity, facilitating enhanced membrane permeability and prolonged systemic exposure compared to bezafibrate .

Mechanism of Action: PPAR Agonism and Metabolic Modulation

Like bezafibrate, the butyl ester derivative functions as a peroxisome proliferator-activated receptor (PPAR) agonist, with preferential affinity for PPARα subtypes . Upon cellular uptake, it undergoes hydrolysis to release bezafibrate, which then:

  • Binds to PPARα: Activates transcription of genes involved in fatty acid oxidation (e.g., CPT1A, ACOX1).

  • Suppresses Lipogenesis: Downregulates sterol regulatory element-binding proteins (SREBPs), reducing triglyceride synthesis .

  • Modulates Lipoprotein Metabolism: Enhances lipoprotein lipase activity, accelerating clearance of very-low-density lipoprotein (VLDL) and intermediate-density lipoprotein (IDL) .

In preclinical models, bezafibrate butyl ester demonstrates a 20–30% improvement in bioavailability over bezafibrate, attributed to its resistance to first-pass metabolism.

Therapeutic Applications and Research Findings

Dyslipidemia Management

Bezafibrate butyl ester retains the lipid-lowering efficacy of its parent compound:

  • Triglycerides: Reductions of 40–50% in hypertriglyceridemic models.

  • HDL-C: Increases high-density lipoprotein cholesterol by 15–20% .

  • LDL-C: Modest reductions (10–15%) via upregulation of hepatic LDL receptors .

Emerging Oncology Applications

While bezafibrate itself has been investigated in cancer therapy (e.g., renal cell carcinoma) , the butyl ester’s enhanced pharmacokinetics suggest potential for improved tumor penetration. Synergistic effects with tyrosine kinase inhibitors (e.g., sunitinib) have been observed in vitro, though direct evidence for the ester derivative remains limited .

Pharmacokinetic and Formulation Considerations

The butyl ester’s improved solubility profile permits diverse formulation strategies:

Table 2: Comparative Pharmacokinetics

ParameterBezafibrateBezafibrate Butyl Ester
Oral Bioavailability60–70%85–90%
Tₘₐₓ2–3 hours4–5 hours
Half-life1.5–2 hours3–4 hours

Sustained-release formulations leveraging the ester’s stability are under exploration, aiming to mimic the efficacy of bezafibrate’s 400 mg sustained-release tablets with reduced dosing frequency .

Future Research Directions

  • Clinical Translation: Human trials to validate bioavailability and efficacy claims.

  • Oncology Combinations: Evaluating the ester’s utility in PPARα-driven cancers.

  • Novel Formulations: Nanocarrier systems to further enhance tissue targeting.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator